

Application Notes and Protocols for XBP1 Splicing Assay Using IRE1a-IN-1

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Compound of Interest		
Compound Name:	IRE1a-IN-1	
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Introduction

The Unfolded Protein Response (UPR) is a crucial cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The inositol-requiring enzyme 1α (IRE1 α) pathway is a central branch of the UPR. Upon ER stress, IRE1 α , a transmembrane protein with both kinase and endoribonuclease (RNase) activity, oligomerizes and autophosphorylates, leading to the activation of its RNase domain. A key substrate of activated IRE1 α is the mRNA encoding the X-box binding protein 1 (XBP1). IRE1 α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1 α), resulting in the spliced form (XBP1 α). This unconventional splicing event causes a frameshift in the coding sequence, leading to the translation of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.

Given the role of the IRE1 α -XBP1 axis in various diseases, including cancer and metabolic disorders, inhibitors of IRE1 α are valuable tools for research and potential therapeutic agents. **IRE1\alpha-IN-1** is a small molecule inhibitor that targets the RNase activity of IRE1 α . This application note provides a detailed protocol for performing an XBP1 splicing assay to evaluate the efficacy of **IRE1\alpha-IN-1** in a cellular context.

Signaling Pathway and Mechanism of Inhibition

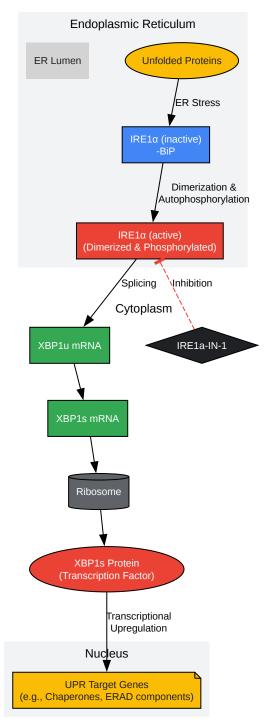


Methodological & Application

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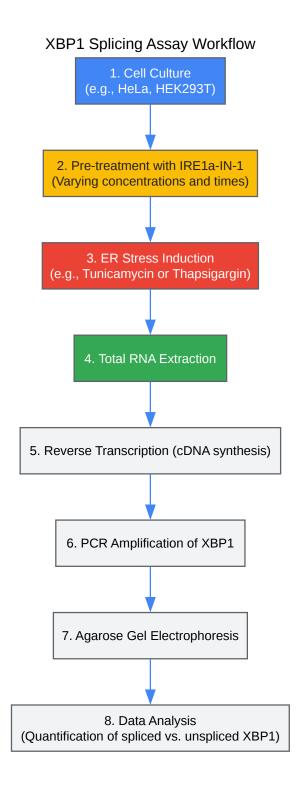
Under conditions of ER stress, the accumulation of unfolded proteins leads to the dissociation of the chaperone protein BiP (Binding immunoglobulin protein) from the luminal domain of IRE1 α . This triggers the dimerization and autophosphorylation of IRE1 α , activating its RNase domain. The activated RNase then catalyzes the splicing of XBP1 mRNA. **IRE1a-IN-1**, a salicylaldehyde-derived compound, is believed to form a Schiff base with a key lysine residue (K907) within the RNase active site of IRE1 α , thereby blocking its ability to splice XBP1 mRNA.





IRE1 α -XBP1 Signaling Pathway and Inhibition by IRE1 α -IN-1





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